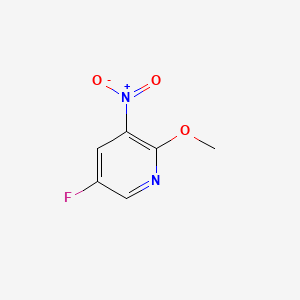

5-Fluoro-2-methoxy-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTWTMWCSZVKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742676 | |

| Record name | 5-Fluoro-2-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211534-27-8 | |

| Record name | 5-Fluoro-2-methoxy-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211534-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 5-Fluoro-2-methoxy-3-nitropyridine (CAS No. 1211534-27-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxy-3-nitropyridine is a substituted pyridine derivative with the CAS number 1211534-27-8. This compound is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to its specific arrangement of functional groups—a fluorine atom, a methoxy group, and a nitro group—on the pyridine scaffold. These features make it a potentially valuable building block for the synthesis of more complex molecules with desired biological activities. The strategic placement of these substituents can influence the physicochemical properties, metabolic stability, and target-binding interactions of resulting compounds. While detailed experimental data for this specific molecule is not extensively available in public literature, this guide provides a summary of its known properties and places it within the broader context of related fluorinated and nitrated pyridine compounds used in research and development.

Core Properties

While comprehensive, experimentally determined data for this compound is limited, the following table summarizes its fundamental molecular properties based on available information from chemical suppliers and databases.

| Property | Value |

| CAS Number | 1211534-27-8 |

| Molecular Formula | C₆H₅FN₂O₃ |

| Molecular Weight | 172.12 g/mol |

| Appearance | Not specified (often a solid) |

| Purity | Typically >95% (as supplied commercially) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, the synthesis of structurally similar compounds suggests that its preparation would likely involve a multi-step process. A plausible synthetic approach could involve the nitration of a corresponding 5-fluoro-2-methoxypyridine precursor. The synthesis of substituted pyridines often involves steps such as halogenation, nitration, amination, diazotization, and nucleophilic substitution.

The reactivity of this compound is dictated by its functional groups:

-

Nitro Group: The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be a versatile functional handle, for instance, it can be reduced to an amino group, which can then be further functionalized.

-

Fluoro Group: The fluorine atom can modulate the electronic properties and lipophilicity of the molecule. In the context of drug design, fluorine substitution is a common strategy to improve metabolic stability and binding affinity.

-

Methoxy Group: The methoxy group is an electron-donating group that can influence the regioselectivity of reactions on the pyridine ring. It can also serve as a hydrogen bond acceptor in interactions with biological targets.

A general workflow for the synthesis and purification of such a substituted pyridine is outlined below.

Caption: A generalized workflow for the synthesis and purification of a substituted pyridine.

Potential Applications in Drug Discovery

Substituted pyridines are a prevalent structural motif in a wide range of approved pharmaceutical agents. The incorporation of fluorine and nitro groups, as seen in this compound, is a recognized strategy in medicinal chemistry.

-

Role as a Chemical Building Block: This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, enabling the construction of diverse chemical libraries for biological screening.

-

Influence of Fluorine: The presence of a fluorine atom can enhance the metabolic stability of a potential drug candidate by blocking sites of metabolism. It can also increase lipophilicity, which may improve membrane permeability, and modulate the pKa of nearby functional groups, affecting drug-target interactions.

-

Utility of the Nitro Group: The nitro group can be a precursor to an amino group, which is a key functional group for introducing further diversity and for forming ionic interactions with biological targets.

While no specific biological activity or signaling pathway has been directly associated with this compound in the available literature, its structural features suggest it could be a precursor for molecules targeting a variety of biological systems, such as kinases, which are common targets for pyridine-containing drugs.

Below is a hypothetical representation of how a molecule derived from this scaffold might interact with a generic signaling pathway, for instance, by inhibiting a receptor tyrosine kinase (RTK).

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a derived compound.

Conclusion

This compound is a chemical intermediate with potential utility in the synthesis of novel compounds for drug discovery and other research applications. While comprehensive experimental data for this specific molecule is not widely published, its structural features are characteristic of building blocks used in medicinal chemistry to optimize the properties of lead compounds. Further research and publication of experimental findings will be necessary to fully elucidate the physicochemical properties, reactivity, and potential biological significance of this compound. Researchers working with this and similar molecules are encouraged to consult safety data sheets (SDS) from suppliers and to handle the compound with appropriate laboratory precautions.

An In-depth Technical Guide to 5-Fluoro-2-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 5-Fluoro-2-methoxy-3-nitropyridine, a key intermediate in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₅FN₂O₃.[1] Its structure incorporates a pyridine ring functionalized with a fluorine atom at the 5-position, a methoxy group at the 2-position, and a nitro group at the 3-position. This unique arrangement of functional groups imparts specific electronic and steric properties that make it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 1211534-27-8 | [2] |

| Molecular Formula | C₆H₅FN₂O₃ | [1] |

| Molecular Weight | 172.11 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥95% | |

| InChI | InChI=1S/C6H5FN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3 | [1] |

| InChIKey | AUTWTMWCSZVKJT-UHFFFAOYSA-N | [1] |

| SMILES | COC1=NC=C(F)C=C1--INVALID-LINK--[O-] | |

| Topological Polar Surface Area | 67.9 Ų | [1] |

| XLogP3 | 1.1 | [1] |

Spectroscopic Data

While comprehensive, publicly available spectra for this compound are limited, data for analogous compounds provide insights into the expected spectral characteristics. Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the positions of the fluoro, methoxy, and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and one for the methoxy group carbon. The chemical shifts will be indicative of the electronic environment of each carbon atom.

-

¹⁹F NMR: A signal corresponding to the fluorine atom at the 5-position would be observed, with its chemical shift and coupling constants providing valuable structural information.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C-F, C-O (methoxy), and NO₂ (nitro) functional groups, in addition to the vibrations of the pyridine ring.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak expected at m/z 172.028. Fragmentation patterns can provide further structural elucidation.

Synthesis and Reactivity

A common strategy for the synthesis of substituted nitropyridines involves the nitration of a suitable precursor. In this case, the synthesis could potentially start from 2-methoxy-5-fluoropyridine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Nitration: To a cooled solution of 2-methoxy-5-fluoropyridine in concentrated sulfuric acid, a nitrating agent (such as a mixture of nitric acid and sulfuric acid) would be added dropwise while maintaining a low temperature to control the exothermic reaction.

-

Reaction Monitoring: The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of completion.

-

Work-up: Upon completion, the reaction mixture would be carefully poured onto ice, and the resulting precipitate would be collected by filtration.

-

Purification: The crude product would then be purified using appropriate methods such as recrystallization or column chromatography to yield pure this compound.

The reactivity of this compound is largely dictated by its functional groups. The electron-withdrawing nature of the nitro and fluoro groups makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The nitro group can also be reduced to an amino group, providing a handle for further functionalization.

Applications in Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry, and the unique combination of fluoro, methoxy, and nitro groups in this compound makes it a valuable intermediate for the synthesis of novel pharmaceutical agents.

The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule. The methoxy group can influence solubility and electronic properties. The nitro group serves as a versatile synthetic handle that can be converted to other functional groups, allowing for the exploration of a diverse chemical space.

While specific drugs derived from this exact intermediate are not prominently documented, its structural motifs are present in various classes of biologically active compounds, suggesting its potential in the development of therapies for a range of diseases.

Caption: Key structural features and their relevance in drug development.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1]

Table 2: Hazard Statements and Precautionary Measures

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |

| H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is imperative that this compound is handled in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its distinct molecular architecture provides a versatile platform for the synthesis of novel and complex molecules. While detailed experimental data and specific applications are still emerging, the foundational knowledge of its structure, properties, and plausible synthetic pathways laid out in this guide serves as a crucial resource for researchers and scientists working at the forefront of pharmaceutical innovation. Further research into the reactivity and biological screening of derivatives of this compound is warranted to fully unlock its therapeutic potential.

References

Spectroscopic Characterization of 5-Fluoro-2-methoxy-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Fluoro-2-methoxy-3-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Comprehensive characterization of its molecular structure is essential for its application in drug design and development. This technical guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to a lack of publicly available experimental spectra, this guide presents predicted data based on established principles of spectroscopy, alongside generalized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring and typical values for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.3-8.5 | Doublet of doublets | J(H-F) ≈ 3-5, J(H-H) ≈ 2-3 | H-6 |

| ~7.8-8.0 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | H-4 |

| ~4.1-4.3 | Singlet | - | -OCH₃ |

Predictions are based on typical chemical shifts for substituted pyridines and known substituent effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 (d, J(C-F) ≈ 240-260 Hz) | C-5 |

| ~155-160 | C-2 |

| ~140-145 | C-3 |

| ~135-140 (d, J(C-F) ≈ 20-30 Hz) | C-6 |

| ~115-120 (d, J(C-F) ≈ 5-10 Hz) | C-4 |

| ~55-60 | -OCH₃ |

Predictions are based on established substituent effects in pyridine systems and typical carbon-fluorine coupling constants.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (-OCH₃) |

| ~1600-1450 | Aromatic C=C and C=N stretching |

| ~1530 and ~1350 | Asymmetric and symmetric NO₂ stretching |

| ~1250-1000 | C-O (ether) and C-F stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 174.03 | [M]⁺ (Molecular Ion) |

| 159.03 | [M - CH₃]⁺ |

| 144.03 | [M - NO]⁺ |

| 128.03 | [M - NO₂]⁺ |

| 116.02 | [M - CH₃ - NO]⁺ |

Predicted fragmentation patterns are based on the stability of potential fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a larger spectral width, a longer relaxation delay (e.g., 2-5 seconds), and a greater number of scans to achieve adequate signal-to-noise.

-

Reference the spectrum to the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact. This is often the simplest and quickest method.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used. For initial characterization, an instrument equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) is common.

-

Data Acquisition:

-

EI: Introduce the sample into the ion source, where it is bombarded with high-energy electrons to induce ionization and fragmentation.

-

ESI: Infuse the sample solution into the ion source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions.

-

The ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel organic compound.

Synthesis of 5-Fluoro-2-methoxy-3-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-methoxy-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of fluoro, methoxy, and nitro groups on the pyridine ring offers multiple points for chemical modification, making it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic placement of these functional groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Primary Synthesis Route

The most common and logical synthetic route to this compound involves the direct nitration of 5-fluoro-2-methoxypyridine. This electrophilic aromatic substitution reaction introduces a nitro group at the 3-position of the pyridine ring. The starting material, 5-fluoro-2-methoxypyridine, can be synthesized from commercially available precursors such as 2-amino-5-fluoropyridine.

Overall Synthesis Workflow

The synthesis can be visualized as a two-step process, starting from 2-amino-5-fluoropyridine, proceeding through the formation of 5-fluoro-2-methoxypyridine, and culminating in the nitration to yield the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of 5-Fluoro-2-methoxypyridine (Intermediate)

The synthesis of the intermediate, 5-fluoro-2-methoxypyridine, can be achieved through a two-step process from 2-amino-5-fluoropyridine.

Step 1: Synthesis of 5-Fluoro-2-hydroxypyridine

A common method for this transformation involves the diazotization of 2-amino-5-fluoropyridine followed by hydrolysis.

-

Reagents and Materials:

-

2-Amino-5-fluoropyridine

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Water (H₂O)

-

Ice

-

-

Procedure:

-

Dissolve 2-amino-5-fluoropyridine in an aqueous solution of sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified period.

-

Gently warm the mixture to allow for the hydrolysis of the diazonium salt.

-

The product, 5-fluoro-2-hydroxypyridine, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Synthesis of 5-Fluoro-2-methoxypyridine

This step involves the methoxylation of 5-fluoro-2-hydroxypyridine.

-

Reagents and Materials:

-

5-Fluoro-2-hydroxypyridine

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A methylating agent (e.g., iodomethane, dimethyl sulfate)

-

A suitable solvent (e.g., DMF, acetone)

-

-

Procedure:

-

Suspend 5-fluoro-2-hydroxypyridine in a suitable solvent.

-

Add the base to the suspension and stir.

-

Add the methylating agent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Filter off any solid byproducts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 5-fluoro-2-methoxypyridine.

-

Synthesis of this compound (Final Product)

The final step is the nitration of 5-fluoro-2-methoxypyridine.

-

Reagents and Materials:

-

5-Fluoro-2-methoxypyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Water (H₂O)

-

A suitable organic solvent for extraction (e.g., ethyl acetate)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 5-fluoro-2-methoxypyridine to the cold sulfuric acid while maintaining the temperature at 0 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of 5-fluoro-2-methoxypyridine in sulfuric acid, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product. Please note that yields can vary based on reaction scale and optimization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield |

| 5-Fluoro-2-methoxypyridine | C₆H₆FNO | 127.12 | Liquid | 70-85% |

| This compound | C₆H₅FN₂O₃ | 172.11 | Solid | 60-75% |

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the aromatic protons on the pyridine ring and the methoxy group protons. The chemical shifts will be influenced by the electron-withdrawing nitro and fluoro groups. |

| ¹³C NMR | Signals for the carbon atoms of the pyridine ring and the methoxy group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C-F, C-O, N-O (nitro group), and aromatic C-H and C=C bonds. |

| Melting Point | A sharp melting point range, indicative of high purity. |

Safety Considerations

-

Nitration reactions are highly exothermic and potentially hazardous. Strict temperature control is crucial.

-

Concentrated nitric and sulfuric acids are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Care should be taken during the work-up procedure, especially during the neutralization of the strong acid mixture.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The described two-step synthesis, starting from the nitration of 5-fluoro-2-methoxypyridine, is a reliable method for obtaining this valuable intermediate. The provided experimental protocols and data are intended to assist researchers in the successful and safe synthesis and characterization of this compound for applications in drug discovery and development.

The Elusive Mechanism of Action: A Technical Overview of 5-Fluoro-2-methoxy-3-nitropyridine and its Potential Biological Significance

Disclaimer: This technical guide addresses the current scientific understanding of 5-Fluoro-2-methoxy-3-nitropyridine. Extensive literature searches have revealed that this compound is predominantly utilized as a chemical intermediate in organic synthesis. As of the date of this publication, there is a notable absence of publicly available research detailing a specific mechanism of action, defined biological targets, or comprehensive efficacy and safety profiles for this compound itself. This document, therefore, extrapolates potential mechanisms of action based on the known biological activities of structurally analogous compounds. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for potential future investigation, not as established fact.

Introduction

This compound is a substituted pyridine derivative characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 2-position, and a nitro group at the 3-position. The unique arrangement of these functional groups imparts specific electronic and steric properties that make it a valuable building block in the synthesis of more complex molecules. While its direct biological activity is not documented, the chemical motifs it contains are prevalent in a wide range of biologically active compounds, particularly in the domain of kinase inhibition and anticancer research. This guide will explore the potential mechanisms of action of this compound by examining the established roles of its structural components in similar molecules.

Physicochemical Properties and Synthetic Utility

This compound is primarily documented as a reactant in multi-step synthetic pathways. For instance, it serves as a precursor for the synthesis of 5-Fluoro-2-Methoxy-pyridin-3-ylamine through the reduction of its nitro group[1]. The presence of the electron-withdrawing nitro and fluoro groups activates the pyridine ring for nucleophilic aromatic substitution, a common strategy in medicinal chemistry for introducing diverse functionalities.

| Property | Value |

| Molecular Formula | C6H5FN2O3 |

| Molecular Weight | 172.12 g/mol |

| Appearance | Solid |

| Primary Use | Synthetic Intermediate |

Table 1: Physicochemical Properties of this compound. This table summarizes the basic chemical properties of the compound.

Hypothetical Mechanisms of Action Based on Structural Analogs

Given the lack of direct evidence, we can hypothesize potential biological activities for this compound by analyzing the known mechanisms of structurally related compounds.

Kinase Inhibition

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently forming the core of numerous kinase inhibitors[2]. Many approved and investigational drugs targeting protein kinases, which play a central role in cellular signaling and are often dysregulated in cancer, incorporate substituted pyridine rings.

Derivatives of imidazo[4,5-b]pyridine, for example, have been identified as potent inhibitors of various kinases, including Aurora kinases and FMS-like tyrosine kinase 3 (FLT3)[3][4]. The nitrogen atom of the pyridine ring often forms a key hydrogen bond with the hinge region of the kinase active site, a critical interaction for potent inhibition. The substituents on the pyridine ring, such as the fluoro and methoxy groups in this compound, would modulate the binding affinity and selectivity for specific kinases. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and by altering the pKa of the pyridine nitrogen, while the methoxy group can occupy hydrophobic pockets within the active site[2].

Caption: Hypothetical kinase inhibition by this compound.

Tubulin Polymerization Inhibition

A structurally similar compound, 3-Fluoro-2,6-dimethoxy-5-nitropyridine, has been reported to exhibit potent anticancer activity by inhibiting tubulin polymerization. This compound was found to bind to the colchicine site of tubulin, leading to a disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis[2]. It is plausible that this compound could share a similar mechanism of action, although this would require experimental validation.

Caption: Hypothetical mechanism of tubulin polymerization inhibition.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To determine the actual mechanism of action of this compound, a systematic series of in vitro and in vivo experiments would be required. The following are generalized protocols for key experiments.

Cell-Based Cytotoxicity Screening

-

Objective: To determine if this compound exhibits cytotoxic effects against a panel of human cancer cell lines.

-

Methodology:

-

Cell Culture: A diverse panel of cancer cell lines (e.g., representing lung, breast, colon, and hematological malignancies) and a non-cancerous control cell line are cultured in their respective recommended media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for 72 hours.

-

Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line to determine the compound's potency.

-

Kinase Inhibition Assays

-

Objective: To screen this compound against a broad panel of protein kinases to identify potential targets.

-

Methodology:

-

Kinase Panel Screening: The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant human kinases (e.g., >400 kinases). The percentage of kinase activity inhibition is measured.

-

Dose-Response Analysis: For any "hits" identified in the initial screen, a dose-response curve is generated by testing a range of compound concentrations to determine the IC50 value for each specific kinase.

-

Assay Formats: Various assay formats can be used, such as radiometric assays (e.g., [γ-33P]-ATP filter binding) or non-radiometric assays (e.g., ADP-Glo™, LanthaScreen® Eu Kinase Binding Assay).

-

Tubulin Polymerization Assay

-

Objective: To determine if this compound affects the polymerization of tubulin in vitro.

-

Methodology:

-

Reaction Mixture: Purified bovine brain tubulin is mixed with a polymerization buffer containing GTP and the test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

-

Monitoring Polymerization: The mixture is incubated at 37°C, and the increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time using a spectrophotometer.

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls.

-

Caption: A proposed experimental workflow to elucidate the mechanism of action.

Conclusion

While this compound is currently positioned in the scientific literature as a synthetic intermediate, its structural features suggest the potential for significant biological activity. Based on the established pharmacology of analogous substituted pyridines, the most probable, yet hypothetical, mechanisms of action would involve the inhibition of protein kinases or the disruption of tubulin polymerization. Rigorous experimental investigation, following the protocols outlined in this guide, is necessary to move beyond theoretical postulation and to uncover any true therapeutic potential of this compound. Until such studies are conducted and published, the mechanism of action of this compound remains an open and intriguing question for the drug discovery community.

References

- 1. 5-Fluoro-2-Methoxy-pyridin-3-ylaMine synthesis - chemicalbook [chemicalbook.com]

- 2. Buy 3-Fluoro-2,6-dimethoxy-5-nitropyridine [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

5-Fluoro-2-methoxy-3-nitropyridine safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 5-Fluoro-2-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following information is a synthesis of data from structurally related compounds and should be used as a guide for preliminary safety and handling procedures. A comprehensive risk assessment should be conducted before use.

Hazard Identification and Classification

This compound is a substituted pyridine derivative. Based on the hazard profiles of analogous compounds such as 2-chloro-6-methoxy-3-nitropyridine, 3-fluoro-2-nitropyridine, and 2-methoxy-5-nitropyridine, this compound is anticipated to be hazardous. The primary concerns are irritation to the skin, eyes, and respiratory system, and it may be harmful if ingested.

1.1 GHS Hazard Classification (Anticipated)

The GHS classification is inferred from structurally similar molecules.

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) |

| Acute Toxicity (Oral) | Category 4 |

1.2 GHS Label Elements (Anticipated)

-

Pictogram:

-

-

Signal Word: Warning

-

Hazard Statements (H-Statements):

-

Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the handling and storage section.

Physical and Chemical Properties

Quantitative data for this compound is not extensively available. The following table summarizes core known properties for related compounds to provide context.

| Property | Value | Notes |

| Molecular Formula | C6H5FN2O3 | |

| Molecular Weight | 172.11 g/mol | |

| Appearance | Expected to be a solid (e.g., yellow to pale brown).[3] | Based on similar nitropyridine compounds. |

Safe Handling and Storage

Given the anticipated hazards, strict adherence to safety protocols is essential.

3.1 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[2][4]

-

Skin Protection:

-

Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

3.2 Handling Procedures

-

Do not get in eyes, on skin, or on clothing.

-

Use non-sparking tools and ground/bond containers and receiving equipment if the compound is flammable or handled in a flammable solvent.[6]

-

Keep containers tightly closed when not in use.[5]

3.3 Storage

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Store in a tightly sealed container.[2]

First-Aid Measures

In case of exposure, follow these procedures and seek medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][2][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2][4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1] |

Reactivity and Disposal

5.1 Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the electron-withdrawing nitro group and the fluorine atom on the pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is a good leaving group and is susceptible to displacement by nucleophiles (e.g., amines, thiols).[3][7] The nitro group strongly activates the ring for this type of reaction.[3]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, providing a route to other functionalized pyridines.[7]

Caption: Potential Reactivity Pathways.

5.2 Disposal

-

Dispose of this chemical as hazardous waste.[4]

-

Do not dispose of it down the drain or in regular trash.[4]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols (Generalized)

Generalized Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general method for reacting a fluoronitropyridine with an amine.

Materials:

-

This compound

-

Primary or secondary amine (nucleophile)

-

Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

-

Base (e.g., K2CO3, DIPEA)

-

Reaction vessel with a magnetic stirrer and nitrogen inlet

-

Standard work-up and purification equipment

Procedure:

-

Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Reagents: Add the amine (1.1-1.5 equivalents) and the base (2-3 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Safe Handling Workflow.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. 2-Fluoro-5-methyl-3-nitropyridine|CAS 19346-44-2 [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 6. lobachemie.com [lobachemie.com]

- 7. Buy 3-Fluoro-2,6-dimethoxy-5-nitropyridine [smolecule.com]

Methodological & Application

Application Notes and Protocols: 5-Fluoro-2-methoxy-3-nitropyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxy-3-nitropyridine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmaceutical agents. The strategic arrangement of its functional groups—a fluorine atom, a methoxy group, and a nitro group on a pyridine ring—imparts unique reactivity, making it a versatile precursor for the development of targeted therapies. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the fluorine and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This document provides detailed application notes, experimental protocols, and relevant pharmacological data for compounds synthesized using this intermediate, with a focus on its application in the development of kinase inhibitors.

Application in the Synthesis of EGFR Inhibitors

This compound and its aniline analogue, 4-fluoro-2-methoxy-5-nitroaniline, are crucial intermediates in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. These inhibitors are designed to target specific mutations in the EGFR gene, which are prevalent in non-small cell lung cancer (NSCLC). One such inhibitor is Zorifertinib (AZD3759), a potent, orally active, and central nervous system (CNS) penetrant EGFR inhibitor.[1][2]

Quantitative Pharmacological Data

The following table summarizes the in vitro inhibitory activity of Zorifertinib (AZD3759), a compound whose synthesis involves a key fragment derived from a structurally related precursor to this compound. This data highlights the potency of EGFR inhibitors developed from such building blocks.

| Target | IC50 (nM) at Km ATP | IC50 (nM) at 2 mM ATP |

| EGFRwt | 0.3 | 102 |

| EGFRL858R | 0.2 | 7.6 |

| EGFRexon 19Del | 0.2 | 2.4 |

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving precursors structurally similar to this compound, which are directly applicable to its use in synthesis.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol details a general procedure for the nucleophilic aromatic substitution of a fluoro group on a nitropyridine ring with an amine, a key step in the synthesis of many kinase inhibitors. This reaction is analogous to the initial step in the synthesis of compounds like Osimertinib.[3]

Materials:

-

This compound

-

Appropriate amine nucleophile (e.g., N,N,N'-trimethylethane-1,2-diamine)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylacetamide (DMAc)

-

Sodium hydroxide (NaOH) aqueous solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the amine nucleophile (1.3 eq), and DIPEA (1.3 eq).

-

Add DMAc as the solvent to achieve a suitable concentration.

-

Heat the reaction mixture to 80°C and stir for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add a NaOH aqueous solution to the mixture to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the solid with water and then dry under vacuum to yield the desired substituted product.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine, a common subsequent step in the synthesis of bioactive molecules.

Materials:

-

Nitro-substituted pyridine intermediate from Protocol 1

-

Iron powder (Fe)

-

Ammonium chloride (NH4Cl)

-

Ethanol (EtOH)

-

Water (H2O)

-

Reflux condenser

-

Celite

Procedure:

-

To a round-bottom flask, add the nitro-substituted pyridine intermediate.

-

Add a mixture of ethanol and water as the solvent.

-

Add iron powder and ammonium chloride to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amino-pyridine product.

Visualizations

Signaling Pathway

The following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is the target of inhibitors synthesized from this compound precursors.

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of a kinase inhibitor using this compound.

Caption: General synthetic workflow for kinase inhibitors.

References

Using 5-Fluoro-2-methoxy-3-nitropyridine as a building block in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxy-3-nitropyridine is a highly functionalized heterocyclic building block with significant potential in organic synthesis, particularly in the field of medicinal chemistry. The strategic arrangement of its substituents—an electron-withdrawing nitro group, a nucleofugic fluorine atom, and a methoxy group—offers a versatile platform for the synthesis of complex molecular architectures. The pyridine core is a prevalent motif in numerous FDA-approved drugs, and its derivatives are actively explored as scaffolds for developing novel therapeutic agents, especially kinase inhibitors.[1][2]

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of various nucleophiles. Furthermore, the nitro group can be readily reduced to an amino group, which serves as a versatile handle for a wide array of chemical transformations, including diazotization-substitution reactions and amide bond formations. These attributes make this compound a valuable starting material for generating diverse compound libraries for drug discovery and lead optimization.

Key Applications and Synthetic Utility

The primary applications of this compound in organic synthesis revolve around three key transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 3-position strongly activates the pyridine ring for nucleophilic attack. Depending on the reaction conditions and the nucleophile, either the fluorine at C5 or the nitro group at C3 can be displaced. Studies on similar 2-R-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles.[3] This allows for the introduction of various carbon, nitrogen, oxygen, and sulfur-based substituents.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine under various conditions (e.g., catalytic hydrogenation, metal-mediated reduction). The resulting 3-amino-5-fluoro-2-methoxypyridine is a key intermediate that opens up a different set of synthetic possibilities.

-

Derivatization of the Amino Group: The synthesized amino-pyridine can be further functionalized. For instance, it can undergo Sandmeyer-type reactions to introduce a range of other functionalities, including halogens, which can then be used in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.

The following diagram illustrates the central role of this compound as a synthetic intermediate.

Experimental Protocols

Note: The following protocols are general methods based on established procedures for structurally similar compounds. Optimization may be required for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution with Thiols

This protocol describes the substitution of the nitro group with a thiol, a reaction shown to be regioselective for the 3-position in similar systems.[3]

Materials:

-

This compound

-

Thiol (e.g., Benzyl mercaptan, Thiophenol)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv), the desired thiol (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add anhydrous DMF to achieve a concentration of 0.2 M with respect to the starting pyridine.

-

Stir the mixture at 80 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Value/Condition |

| Temperature | 80 °C |

| Solvent | DMF |

| Base | K₂CO₃ |

| Typical Reaction Time | 4-12 hours |

| Expected Yield | 70-90% (based on analogous reactions)[3] |

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol outlines the reduction of the nitro group to form 3-amino-5-fluoro-2-methoxypyridine, a key intermediate for further diversification. The procedure is adapted from the reduction of a similar nitropyridine.[4]

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Celite®

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (5.0 equiv) and ammonium chloride (5.0 equiv) to the suspension.

-

Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

-

The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

| Parameter | Value/Condition |

| Reducing Agent | Fe / NH₄Cl |

| Solvent | EtOH / H₂O |

| Temperature | Reflux |

| Typical Reaction Time | 2-6 hours |

| Expected Yield | >90% (based on analogous reactions)[5] |

Protocol 3: Sandmeyer Reaction - Conversion of Amine to Bromide

This protocol describes the conversion of the synthesized 3-amino-5-fluoro-2-methoxypyridine to the corresponding 3-bromo derivative, which is a versatile substrate for cross-coupling reactions.[1][4][6]

Materials:

-

5-Fluoro-2-methoxy-pyridin-3-amine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

-

Cool a solution of 48% HBr to 0 °C in an ice bath.

-

Add 5-Fluoro-2-methoxy-pyridin-3-amine (1.0 equiv) portion-wise, maintaining the temperature below 5 °C.

-

Dissolve sodium nitrite (1.1 equiv) in a minimal amount of cold water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, dissolve copper(I) bromide (1.2 equiv) in 48% HBr at 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for nitrogen gas evolution.

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

| Parameter | Value/Condition |

| Diazotization Temp. | 0-5 °C |

| Reagents | NaNO₂, HBr, CuBr |

| Typical Reaction Time | 2-4 hours |

| Expected Yield | 60-80% (based on analogous reactions)[6] |

Protocol 4: Suzuki-Miyaura Cross-Coupling

This general protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of the synthesized 3-bromo-5-fluoro-2-methoxypyridine with an arylboronic acid.

Materials:

-

3-Bromo-5-fluoro-2-methoxypyridine

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried Schlenk flask, add 3-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv), the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract with ethyl acetate, and wash the combined organic layers with brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

| Parameter | Value/Condition |

| Catalyst | Pd(PPh₃)₄ or similar Pd complexes |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene, or DMF |

| Temperature | 80-110 °C |

| Typical Reaction Time | 6-24 hours |

| Expected Yield | 65-95% |

Application in Kinase Inhibitor Synthesis: Targeting the PI3K/AKT Pathway

Substituted pyridines are key components of many kinase inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[7][8] Small molecule inhibitors targeting kinases in this pathway, such as AKT, are of significant therapeutic interest. The AKT inhibitor AZD5363 is an example of a complex molecule whose synthesis could potentially utilize building blocks derived from functionalized pyridines.[9]

The diagram below illustrates the PI3K/AKT/mTOR signaling cascade and the point of intervention for an AKT inhibitor.

The versatile chemistry of this compound makes it an ideal starting point for synthesizing libraries of compounds to screen for activity against kinases like AKT, thereby facilitating the discovery of new targeted therapies.

References

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 5-Fluoro-2-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a pivotal reaction in synthetic organic chemistry, enabling the functionalization of electron-deficient aromatic and heteroaromatic rings. The pyridine scaffold, a common motif in pharmaceuticals, is particularly susceptible to SNAr when activated by strong electron-withdrawing groups (EWGs). 5-Fluoro-2-methoxy-3-nitropyridine is a highly valuable substrate for such transformations. The combined electron-withdrawing effects of the pyridine nitrogen and the nitro group at the 3-position strongly activate the ring for nucleophilic attack.

In this molecule, the fluorine atom at the 5-position serves as an excellent leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, facilitating the initial, rate-determining nucleophilic attack.[1][2] This increased reactivity often allows for milder reaction conditions compared to chloro- or bromo-analogues, which is advantageous when working with complex molecules bearing sensitive functional groups.[1] These application notes provide an overview of the SNAr reactions of this compound, including predicted reaction parameters with various nucleophiles and detailed experimental protocols.

General Reaction Scheme and Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon at the C-5 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The aromaticity of the pyridine ring is subsequently restored by the elimination of the highly stable fluoride ion, yielding the 5-substituted product.

Caption: General SNAr reaction of this compound.

The stability of the Meisenheimer intermediate is crucial for the reaction to proceed. The negative charge is effectively delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.

Caption: The two-step mechanism of SNAr on this compound.

Data Presentation: Predicted Reactivity with Various Nucleophiles

While specific experimental data for this compound is not extensively published, its reactivity can be reliably predicted based on analogous transformations on similarly activated fluoro- and nitropyridines.[1][4][5] The following table summarizes typical conditions and expected yields for SNAr reactions with common classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent(s) | Temperature (°C) | Expected Yield (%) |

| Nitrogen | |||||

| Primary Amine | Benzylamine | K₂CO₃, Et₃N | DMF, DMSO, EtOH | 80 - 120 | 85 - 95 |

| Secondary Amine | Morpholine | K₂CO₃, K₃PO₄ | DMSO, DMF | 80 - 110 | 90 - 98 |

| Aniline | 4-Methoxyaniline | NaH, K₂CO₃ | DMF, NMP | 100 - 140 | 70 - 85 |

| Oxygen | |||||

| Alkoxide | Sodium Methoxide | (Self-basic) | Methanol | 25 - 65 | 90 - 99 |

| Phenoxide | Sodium Phenoxide | K₂CO₃ (if phenol) | DMF, Acetonitrile | 80 - 120 | 80 - 95 |

| Sulfur | |||||

| Thiolate | Sodium Thiophenoxide | NaH (if thiol) | DMF, THF | 25 - 60 | 90 - 98 |

Note: The data presented is compiled from reactions on analogous substrates and serves as a guideline. Actual yields may vary depending on the specific nucleophile, reaction scale, and purity of reagents.

Experimental Protocols

Protocol 1: Synthesis of 5-Morpholino-2-methoxy-3-nitropyridine

This protocol describes a typical procedure for the reaction of this compound with a secondary amine nucleophile.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, and heating mantle

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to achieve a concentration of approximately 0.2 M.

-

Add morpholine (1.2 eq) to the stirred suspension.

-

Heat the reaction mixture to 90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine to remove residual DMSO.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Synthesis of 2,5-Dimethoxy-3-nitropyridine

This protocol outlines the synthesis of a 5-alkoxy-substituted pyridine via displacement of the fluoride.

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (25% w/w solution in methanol, 1.1 eq)

-

Anhydrous Methanol (MeOH)

-

Deionized water

-

Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the sodium methoxide solution (1.1 eq) dropwise to the stirred reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Quench the reaction by carefully adding deionized water. A precipitate should form.

-

Collect the solid product by filtration, washing with cold water.

-

Dry the product under vacuum to yield 2,5-dimethoxy-3-nitropyridine. Further purification by recrystallization may be performed if necessary.

General Experimental Workflow

The logical flow for performing a typical SNAr experiment on this compound is depicted below.

Caption: A typical laboratory workflow for SNAr reactions.

Safety and Handling

-

This compound and its derivatives should be handled in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.

-

Reactions involving strong bases like sodium hydride or sodium methoxide should be conducted under an inert atmosphere to prevent quenching by atmospheric moisture and to mitigate fire risk.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

Applications in Drug Development

The 5-substituted-2-methoxy-3-nitropyridine core is a versatile intermediate in medicinal chemistry. The resulting products can undergo further transformations, such as the reduction of the nitro group to an amine, which can then be used in a wide array of coupling reactions to build molecular complexity. This scaffold provides access to novel chemical space for the development of kinase inhibitors, GPCR modulators, and other biologically active compounds.

References

Application Notes and Protocols: Reduction of 5-Fluoro-2-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemoselective reduction of the nitro group in 5-Fluoro-2-methoxy-3-nitropyridine to synthesize 5-Fluoro-2-methoxy-pyridin-3-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols outlined below focus on methods that preserve the fluoro and methoxy functionalities on the pyridine ring. Particular emphasis is given to catalytic hydrogenation using Raney Nickel, a method known for its efficacy and selectivity in the presence of halogen substituents.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a route to valuable amino derivatives. In the context of medicinal chemistry, the synthesis of substituted aminopyridines is of significant interest as these moieties are present in a wide array of biologically active molecules. The substrate, this compound, contains a nitro group that can be selectively reduced to an amine. However, the presence of a fluorine atom necessitates the careful selection of a reduction method to avoid undesired hydrodefluorination. This document details a reliable protocol for this conversion and provides a comparative overview of other potential methods.

Data Presentation: Comparison of Reduction Methods

The selection of an appropriate reducing agent is crucial for the successful and selective reduction of the nitro group in this compound. The following table summarizes common methods for nitro group reduction, highlighting their suitability for this specific substrate.

| Reducing Agent/System | Typical Conditions & Solvent(s) | Reported Yield | Selectivity Considerations & Remarks |

| Raney® Nickel, H₂ | H₂ (balloon or pressure), Ethanol, Room Temp. | 89% [1] | Excellent chemoselectivity. Raney Nickel is often preferred over Palladium-based catalysts for halogenated compounds to minimize dehalogenation.[2][3] |

| Palladium on Carbon (Pd/C), H₂ | H₂ (balloon or pressure), Ethanol/Methanol | Variable | High risk of dehalogenation (hydrodefluorination). The C-F bond can be susceptible to cleavage under these conditions. |

| Iron (Fe) in Acidic Media | Fe powder, NH₄Cl, HCl (cat.), Ethanol/Water | Not Reported | A classic and robust method for nitro reduction. Generally well-tolerated by various functional groups, including halogens. |

| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, HCl, Ethanol | Not Reported | A mild reducing agent that is often used when other reducible functional groups are present. It is a viable alternative to catalytic hydrogenation. |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol describes the reduction of this compound to 5-fluoro-2-methoxypyridin-3-amine using Raney® Nickel as the catalyst.

Materials:

-

This compound

-

Raney® Nickel (50% slurry in water)

-

Ethanol (anhydrous)

-

Celite®

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a solution of this compound in ethanol, add a catalytic amount of Raney® Nickel.

-

The reaction flask is then evacuated and backfilled with hydrogen gas (this process is repeated three times).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction (typically after 5 hours), the hydrogen source is removed, and the reaction mixture is carefully filtered through a pad of Celite® to remove the Raney® Nickel catalyst.[1]

-

The filter cake is washed with ethanol.

-

The filtrate and washings are combined and concentrated under reduced pressure to yield the crude product.

-

The crude 5-fluoro-2-methoxypyridin-3-amine can be further purified by column chromatography or recrystallization if necessary. A reported yield for this procedure is 89%.[1]

Visualizations

Reaction Scheme

References

The Strategic Role of 5-Fluoro-2-methoxy-3-nitropyridine in the Synthesis of Advanced Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Application and Synthesis Protocols

Introduction: 5-Fluoro-2-methoxy-3-nitropyridine is a key heterocyclic building block in medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its unique electronic and structural features make it an ideal precursor for the synthesis of potent and selective kinase inhibitors. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom at the 5-position provides a handle for further functionalization or can be retained to modulate the physicochemical properties of the final molecule. The methoxy group at the 2-position can also influence the reactivity and biological activity of the resulting compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on targeting key signaling pathways implicated in cancer, such as those involving Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

Data Presentation: Efficacy of Pyridine-Based Kinase Inhibitors

The following tables summarize the in vitro efficacy of various kinase inhibitors synthesized from pyridine and pyrimidine precursors, highlighting their potential in cancer therapy.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives against EGFR Kinase

| Compound | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) | Reference |

| 8a | 0.099 | 0.123 | [1][2] |

| 8d | Not Reported | 0.290 | [2] |

| 9a | Not Reported | 0.571 | [2] |

| Erlotinib (Control) | Not Reported | 0.071 | [2] |

Table 2: Inhibitory Activity of Pyridine and Thieno[2,3-b]pyridine Derivatives against PIM-1 Kinase

| Compound | PIM-1 IC50 (µM) | Reference |

| 5b | 0.044 | [1] |

| 8d | 0.019 | [1] |

| 10c | 0.128 | [1] |

| 13h | 0.479 | [1] |

| 15e | 0.083 | [1] |

Table 3: In Vitro and In Vivo Activity of Pan-PIM Kinase Inhibitor AZD1208

| Assay | Cell Line | IC50 / GI50 | Reference |

| Enzymatic Assay (PIM-1) | - | 0.4 nM | [3] |

| Enzymatic Assay (PIM-2) | - | 5.0 nM | [3] |

| Enzymatic Assay (PIM-3) | - | 1.9 nM | [3] |

| Cell Growth Inhibition | MOLM-16 | <100 nM | [4] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is crucial for understanding the mechanism of action and the synthesis of these inhibitors.

Caption: EGFR signaling pathway and the inhibitory action of pyridine-based inhibitors.

Caption: General experimental workflow for the synthesis of kinase inhibitor precursors via SNAr.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors and their precursors.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the reaction of this compound with an amine nucleophile, a key step in the synthesis of many kinase inhibitors.

Materials:

-

This compound (1.0 eq)

-